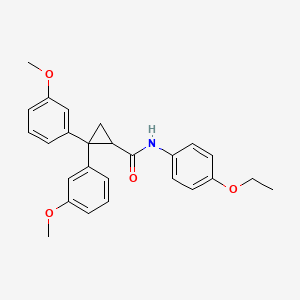
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BM212, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been extensively studied for its potential pharmaceutical applications due to its potent anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by modulating the activity of various signaling pathways involved in the inflammatory response, including the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), two molecules that play a key role in the inflammatory response. Additionally, N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It also has potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain. However, one limitation of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide that can be used as potential drug candidates for the treatment of inflammatory diseases and pain. Another area of interest is the investigation of the signaling pathways involved in the anti-inflammatory and analgesic effects of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, which may lead to the identification of novel targets for drug development. Finally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in vivo, which will be important for the development of safe and effective drugs based on this compound.
Synthesis Methods
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide can be synthesized by reacting 4-ethoxyphenylboronic acid with 2,2-bis(3-methoxyphenyl)cyclopropanecarboxylic acid chloride in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to obtain N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in high yield and purity.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to have potent analgesic effects in various animal models of pain.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-4-31-21-13-11-20(12-14-21)27-25(28)24-17-26(24,18-7-5-9-22(15-18)29-2)19-8-6-10-23(16-19)30-3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAQLDVRUKVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

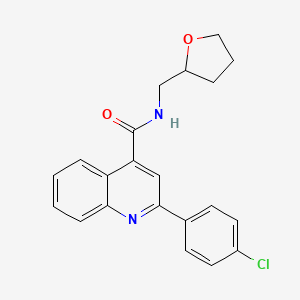
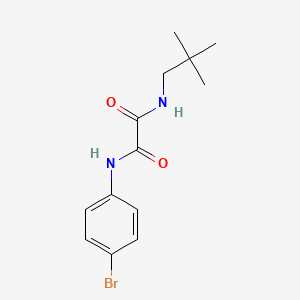
![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)
![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
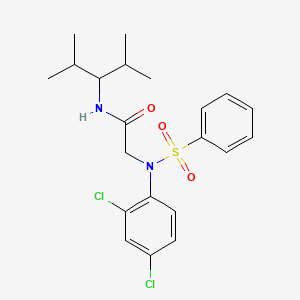
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)
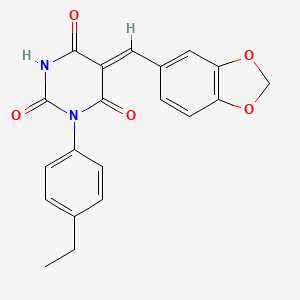
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)